2-Ethynyl-4-methylthiophene

Description

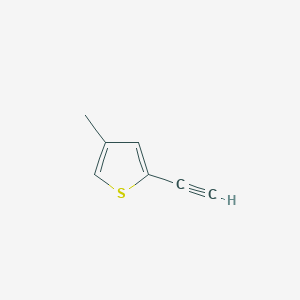

2-Ethynyl-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique.

Properties

Molecular Formula |

C7H6S |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

2-ethynyl-4-methylthiophene |

InChI |

InChI=1S/C7H6S/c1-3-7-4-6(2)5-8-7/h1,4-5H,2H3 |

InChI Key |

AFPWJHWTABZUOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethynyl-4-methylthiophene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophene with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-ethyl-4-methylthiophene.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with common reagents including halogens and nitrating agents.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Ethynyl-4-methylthiophene serves as a crucial building block in the synthesis of complex thiophene derivatives. Its unique structure allows for the formation of various functionalized thiophenes, which are valuable in organic electronics and materials science. The compound can undergo multiple types of reactions, including oxidation, reduction, and substitution, making it an essential component in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms thiophene derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Produces reduced thiophene derivatives | Hydrogenation catalysts (e.g., palladium on carbon) |

| Substitution | Replaces ethynyl group with other functional groups | Halogenating agents, nucleophiles |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study found that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in breast cancer cells through modulation of the MAPK signaling pathway . This property highlights its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Studies indicate that it can inhibit the release of pro-inflammatory cytokines in stimulated macrophages, which could lead to therapeutic applications for chronic inflammatory diseases .

Industrial Applications

Organic Electronics

this compound is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for electronic applications where conductivity and stability are critical.

Antimicrobial Efficacy

A study investigated the antibacterial properties of various thiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through modulation of specific signaling pathways. This research underscores the compound's potential in cancer therapeutics.

Anti-inflammatory Mechanism

Research highlighted the ability of related compounds to reduce TNF-α levels in LPS-stimulated macrophages, indicating potential applications in treating inflammatory diseases. This suggests that this compound could be explored further for its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methylthiophene involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. In cancer research, it has been found to inhibit kinase enzymes, thereby preventing the phosphorylation of proteins essential for cancer cell growth and survival .

Comparison with Similar Compounds

2-Ethynyl-4-methylthiophene can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

2-Ethyl-4-methylthiophene: Similar in structure but lacks the ethynyl group, leading to different chemical properties and applications

The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.

Biological Activity

2-Ethynyl-4-methylthiophene is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may enhance its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

Antiproliferative Activity

Research has indicated that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. In studies involving related compounds, it was found that modifications to the thiophene ring can lead to enhanced cytotoxicity. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human cancer cells such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and DU145 (prostate carcinoma) .

Case Study: Antitumor Activity

A comparative study evaluated the antitumor activity of various thiophene derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis and cell cycle arrest in HepG2 liver carcinoma cells. The study reported IC50 values ranging from 6.92 to 8.99 μM, showcasing their potential as effective anticancer agents .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Antimicrobial Properties

The antimicrobial activity of thiophene derivatives has also been explored, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa. In vitro studies have shown that compounds similar to this compound can inhibit biofilm formation without exhibiting bactericidal effects, indicating their potential as anti-biofilm agents .

The mechanisms underlying the biological activity of thiophene derivatives are multifaceted. Studies suggest that these compounds may exert their effects through:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin assembly, leading to cell cycle arrest in mitosis .

- Induction of Apoptosis : Compounds have been shown to increase apoptotic markers such as Bax and caspase-3 in treated cancer cells, indicating a mitochondria-dependent pathway for inducing cell death .

- Biofilm Disruption : By interfering with bacterial communication and adhesion processes, thiophene derivatives can prevent biofilm formation, which is critical for bacterial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.